

N-Acetyl Mesalazine-¹³C₆: A Technical Guide to the Certificate of Analysis

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Compound of Interest

Compound Name: N-Acetyl mesalazine-¹³C₆

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This in-depth technical guide provides a comprehensive overview of the expected data and analytical methodologies presented in a Certificate of Analysis (CofA) for N-Acetyl mesalazine-¹³C₆. This stable isotope-labeled internal standard is crucial for the accurate quantification of N-Acetyl mesalazine, the primary metabolite of the anti-inflammatory drug mesalazine, in various biological matrices. Understanding the quality and characterization of this standard is paramount for regulatory submissions and ensuring the validity of clinical and preclinical research.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for N-Acetyl mesalazine-¹³C₆. These values represent the expected quality control parameters for a high-purity reference standard.

Table 1: Identification and Chemical Properties

Parameter	Specification
Product Name	N-Acetyl mesalazine- ¹³ C ₆
Synonyms	N-Acetyl-5-aminosalicylic acid- ¹³ C ₆
CAS Number	1261392-91-9 (Labeled)
Unlabeled CAS	51-59-2
Molecular Formula	C ₃ ¹³ C ₆ H ₉ NO ₄
Molecular Weight	201.17 g/mol
Appearance	White to Off-White Solid

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification
Chemical Purity (HPLC)	HPLC-UV	≥98.0%
Isotopic Enrichment	Mass Spectrometry	≥99 atom % ¹³ C
¹ H NMR	Conforms to Structure	Consistent with the structure of N-Acetyl mesalazine- ¹³ C ₆
Mass Spectrum	Consistent with Structure	Consistent with the molecular weight of N-Acetyl mesalazine- ¹³ C ₆

Table 3: Impurity Profile

Impurity	Method	Specification
Unlabeled N-Acetyl mesalazine	Mass Spectrometry	$\leq 1.0\%$
Other Individual Impurities	HPLC-UV	$\leq 0.5\%$
Total Impurities	HPLC-UV	$\leq 2.0\%$
Residual Solvents	GC-FID	As per ICH Q3C

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of the analytical techniques used to ensure the quality and purity of N-Acetyl mesalazine- $^{13}\text{C}_6$.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of N-Acetyl mesalazine- $^{13}\text{C}_6$ and to quantify any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A typical isocratic mobile phase could be 85:15 (v/v) 10 mM ammonium acetate:methanol.[\[1\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 $^{\circ}\text{C}$.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 μL .

- **Sample Preparation:** A stock solution of the sample is prepared in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate working concentration.
- **Data Analysis:** The peak area of N-Acetyl mesalazine- $^{13}\text{C}_6$ is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times and quantified based on their peak areas.

Mass Spectrometry (MS) for Isotopic Enrichment and Unlabeled Impurity

Mass spectrometry is employed to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment and the percentage of the unlabeled N-Acetyl mesalazine.

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Ionization Mode:** Negative ion mode is often used for this compound.
- **Scan Mode:** Full scan mode to observe the molecular ion cluster.
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10 $\mu\text{g/mL}$ and infused directly into the mass spectrometer or injected via an LC system.
- **Data Analysis:** The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment. The molecular ion for the unlabeled N-Acetyl mesalazine (m/z 194.05) and the fully labeled N-Acetyl mesalazine- $^{13}\text{C}_6$ (m/z 200.07) are monitored to determine the percentage of the unlabeled impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

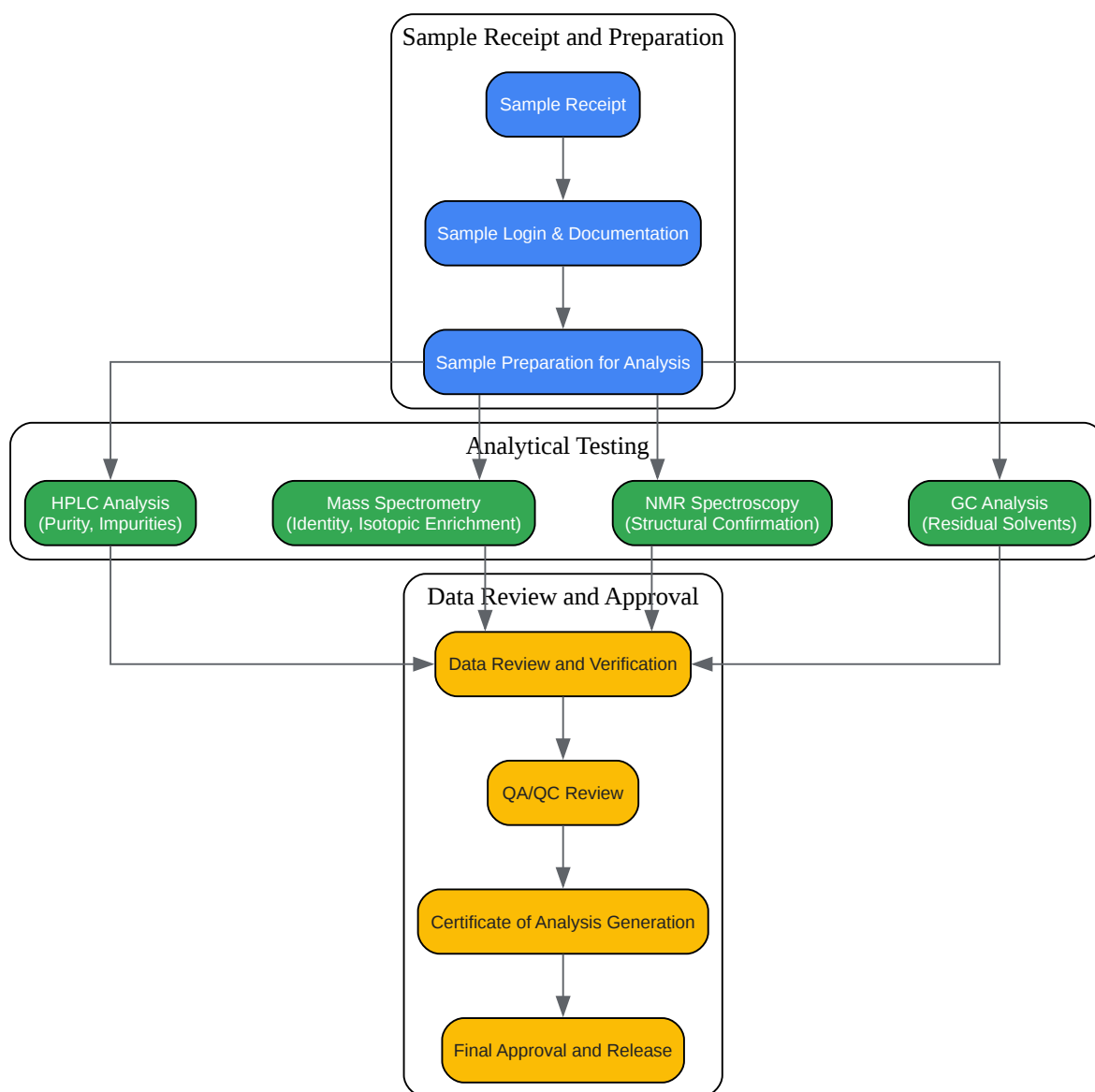
^1H NMR spectroscopy is used to confirm the chemical structure of N-Acetyl mesalazine- $^{13}\text{C}_6$.

- **Instrumentation:** A 300 MHz or higher NMR spectrometer.

- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or Methanol-d₄).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
- Data Acquisition: A standard ¹H NMR spectrum is acquired.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to a reference spectrum or theoretical values to confirm that the structure is consistent with N-Acetyl mesalazine. Due to the ¹³C labeling of the aromatic ring, the signals of the aromatic protons will exhibit coupling to ¹³C, leading to characteristic satellite peaks.

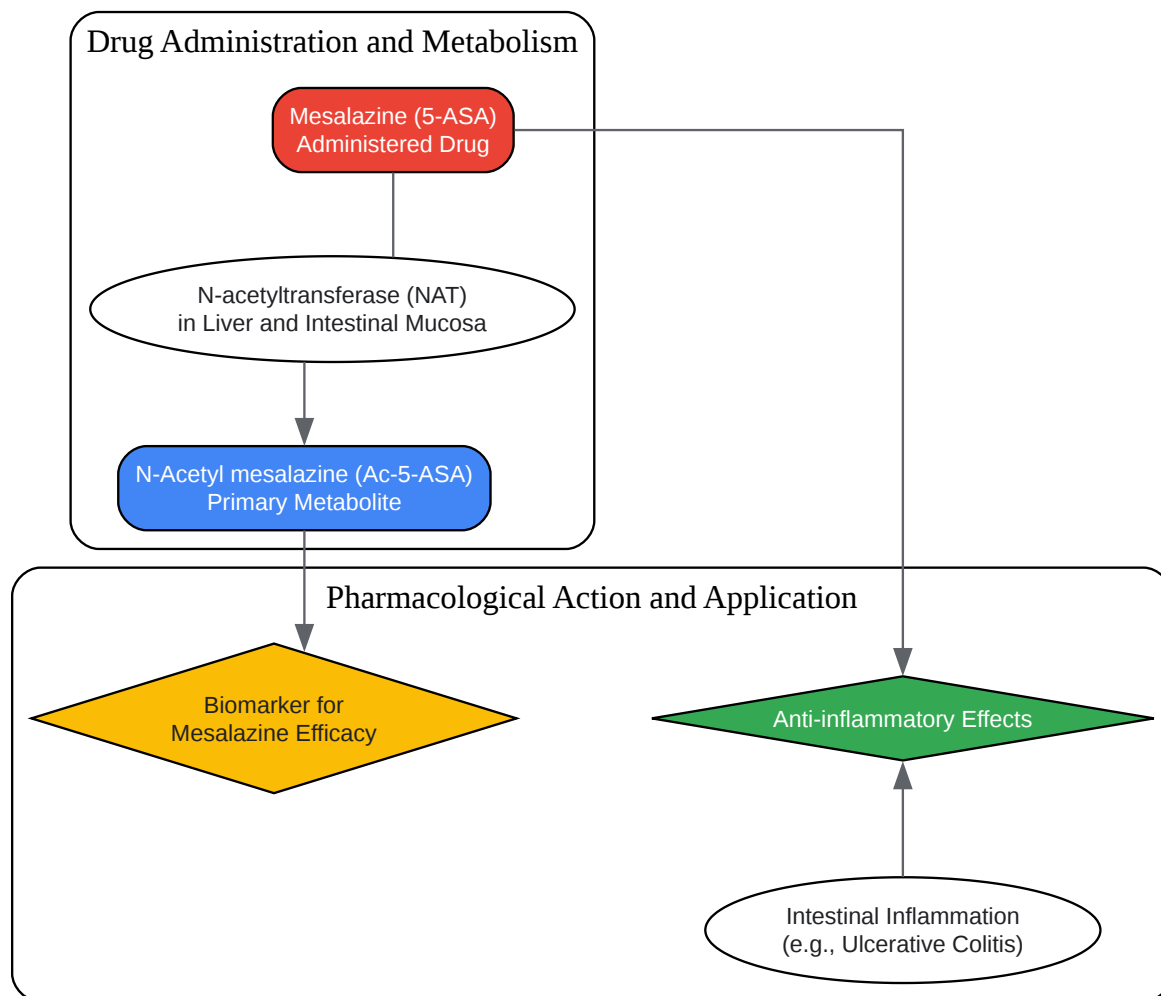
Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and application of N-Acetyl mesalazine-¹³C₆.



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Caption: Workflow for the Generation of a Certificate of Analysis.



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Caption: Metabolic Pathway of Mesalazine to N-Acetyl mesalazine.

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References

- 1. N-Acetyl Mesalazine | CAS No- 51-59-2 | Simson Pharma Limited [simsonpharma.com]
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